(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazoline core, which is often found in biologically active molecules, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperidine ring, and the attachment of the hydroxypropanone moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
The compound (2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups present in the molecule can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinazoline core can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while substitution reactions can introduce new functional groups, potentially altering the biological activity of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential interactions with various biological targets make it a valuable tool for studying cellular processes and pathways.
Medicine
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism by which (2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anticancer agent.
Erlotinib: Another quinazoline-based drug with applications in cancer treatment.
Lapatinib: A dual tyrosine kinase inhibitor with a quinazoline core.
Uniqueness
What sets (2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
Molecular Formula |
C22H22ClFN4O4 |
---|---|
Molecular Weight |
460.9 g/mol |
IUPAC Name |
(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one |
InChI |
InChI=1S/C22H22ClFN4O4/c1-12(29)22(31)28-7-5-13(6-8-28)32-19-10-17-14(9-18(19)30)21(26-11-25-17)27-16-4-2-3-15(23)20(16)24/h2-4,9-13,29-30H,5-8H2,1H3,(H,25,26,27)/t12-/m0/s1 |
InChI Key |
ZEMOLVXZDCKDSL-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC(CC1)OC2=C(C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Cl)F)O)O |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)OC2=C(C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Cl)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.